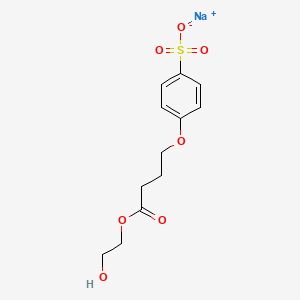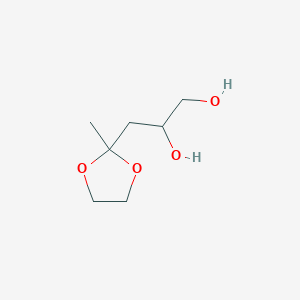
3-(2-Methyl-1,3-dioxolan-2-yl)propane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methyl-1,3-dioxolan-2-yl)propane-1,2-diol is an organic compound characterized by the presence of a dioxolane ring and a propane-1,2-diol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-1,3-dioxolan-2-yl)propane-1,2-diol typically involves the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst. For instance, the reaction of 2-methylpropanal with ethylene glycol in the presence of p-toluenesulfonic acid can yield the desired dioxolane derivative .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are mixed and passed through a reactor containing the acid catalyst. This method ensures efficient mixing and reaction, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methyl-1,3-dioxolan-2-yl)propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The dioxolane ring can be reduced under specific conditions to yield open-chain diols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Reagents such as alkyl halides and acid chlorides are used in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of open-chain diols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
3-(2-Methyl-1,3-dioxolan-2-yl)propane-1,2-diol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-Methyl-1,3-dioxolan-2-yl)propane-1,2-diol involves its ability to form stable acetal or ketal structures, which can protect sensitive functional groups during chemical reactions. The dioxolane ring can also undergo ring-opening reactions, providing reactive intermediates for further transformations .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,3-dioxolane-2-acetate: Similar structure but with an acetate group.
1,3-Dioxolan-2-one: Contains a carbonyl group instead of a diol.
1,3-Dioxolane, 2-ethyl-4-methyl-: Similar dioxolane ring but with different substituents .
Properties
CAS No. |
62946-63-8 |
|---|---|
Molecular Formula |
C7H14O4 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
3-(2-methyl-1,3-dioxolan-2-yl)propane-1,2-diol |
InChI |
InChI=1S/C7H14O4/c1-7(4-6(9)5-8)10-2-3-11-7/h6,8-9H,2-5H2,1H3 |
InChI Key |
FLYCWCAAOZJGHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCCO1)CC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)prop-2-enenitrile](/img/structure/B14514095.png)
![3-[(2,4,5-Trimethoxyphenyl)methyl]-4H-1-benzopyran-4-one](/img/structure/B14514096.png)




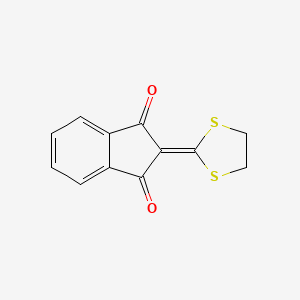
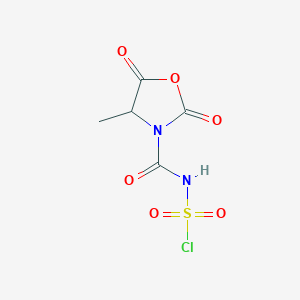
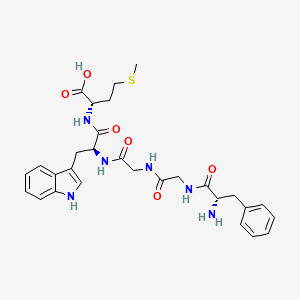
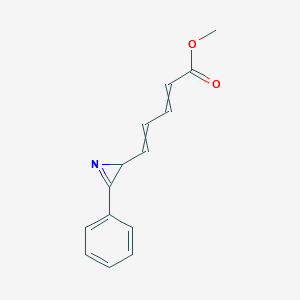
![6-[(1-Iodonaphthalen-2-YL)oxy]hexa-2,4-diyn-1-OL](/img/structure/B14514154.png)

![3-Methylidenespiro[5.7]trideca-1,4-diene](/img/structure/B14514168.png)
